Acceptable Intake Limit Comparison: Beta-Blocker NDSRIs vs. High-Potency Small Nitrosamines
The acceptable intake (AI) limit for beta-blocker NDSRIs, including N-Nitrosometoprolol, is established at 1500 ng/day based on Carcinogenic Potency Categorization Approach (CPCA) potency category 4 or 5 [1]. This is approximately 83-fold higher than the AI limit for high-potency small nitrosamines such as NDMA and NDEA, which are controlled at 18 ng/day (CPCA category 1) [2]. The EFPIA weight-of-evidence assessment concludes that NDSRIs of β-blockers are 'much less potent mutagens' and their carcinogenicity potency is 'probably also much lower than the small nitrosamines' [3].
| Evidence Dimension | Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 1500 ng/day (CPCA category 4/5) |
| Comparator Or Baseline | NDMA/NDEA (small nitrosamines): 18 ng/day (CPCA category 1) |
| Quantified Difference | 83.3-fold higher permissible daily exposure |
| Conditions | Regulatory AI limits per ICH M7 and CPCA framework |
Why This Matters
This differential AI limit directly informs risk assessment and control strategy design, allowing for less stringent manufacturing controls for beta-blocker NDSRIs compared to high-potency nitrosamines, thereby reducing unnecessary production costs and supply disruptions.
- [1] Therapeutic Goods Administration (TGA). Updates to nitrosamines and other nitroso-structures: N-Nitroso-acebutolol AI limit 1500 ng/day based on CPCA potency category 4. 2024. View Source
- [2] Kruhlak NL, et al. The Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamine Impurities: FDA Guidance on Acceptable Intake Limits. Regul Toxicol Pharmacol. 2022. View Source
- [3] EFPIA. Position paper for NDSRIs of beta-blockers and beta-agonists / ACE inhibitors / dihydropyridine. USP Nitrosamines Exchange. 2023. View Source
